molecular formula C12H16N2O2S B2556433 N,N-dimethyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034359-62-9

N,N-dimethyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2556433
CAS RN: 2034359-62-9
M. Wt: 252.33
InChI Key: BGFRJSXRFQLFAV-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a derivative of nicotinamide, which is the amide form of niacin (vitamin B3). Nicotinamide itself is a crucial precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in ATP production and a substrate for the enzyme poly-ADP-ribose polymerase-1 (PARP-1), which plays a significant role in DNA repair and genomic stability .

Synthesis Analysis

The synthesis of nicotinamide derivatives can involve various chemical reactions, as seen in the literature. For example, nicotinamide has been used to synthesize complex compounds with metals, such as a nickel(II) complex with a distorted octahedral stereochemistry . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic methods could potentially be applied, involving the condensation of nicotinamide with other organic compounds or the formation of complexes with metals.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be characterized using various spectroscopic techniques and X-ray crystallography. For instance, a nickel(II) complex containing nicotinamide was characterized by IR, UV, and X-ray diffraction analysis, revealing a mononuclear structure with a six-coordinate Nickel atom . Density functional theory (DFT) calculations, including molecular electrostatic potential (MEP), frontier molecular orbitals (FMO) analysis, and other computational methods, can provide insights into the electronic structure and potential reactivity of such compounds.

Chemical Reactions Analysis

Nicotinamide can participate in various chemical reactions, particularly as a ligand in coordination chemistry. It has been shown to preferentially bond with the pyridine moiety to soft metal ions like cadmium(II), and can also exhibit N,O-bridging modes, forming polymeric structures with metal ions . These reactions highlight the versatility of nicotinamide in forming structurally diverse complexes.

Physical and Chemical Properties Analysis

Nicotinamide exhibits significant antioxidant properties, protecting against oxidative damage in biological systems, such as rat brain mitochondria. It has been shown to inhibit both protein oxidation and lipid peroxidation, suggesting that its derivatives may also possess similar protective properties . The physical properties of nicotinamide derivatives, such as solubility, melting point, and stability, would be influenced by the specific substituents and structural modifications present in the molecule.

Scientific Research Applications

DNA Repair Enhancement

Nicotinamide has been found to stimulate DNA repair synthesis in human lymphocytes exposed to UV irradiation and other damaging agents, indicating its potential role in enhancing cellular repair mechanisms (Berger & Sikorski, 1980). Similarly, it enhances the repair of UV radiation-induced DNA damage in human keratinocytes and ex vivo skin, suggesting its protective effects against cellular damage and potential application in skin cancer prevention (Surjana, Halliday, & Damian, 2013).

Cellular Metabolism and Longevity

Nicotinamide is involved in cellular energy metabolism, impacting physiology and potentially influencing oxidative stress, cellular survival, and aging-related diseases. It blocks cellular inflammatory activation and apoptosis, indicating its protective role in various disorders and potential to modulate pathways determining cell survival and longevity (Maiese, Zhao, Jinling Hou, & Shang, 2009).

Chemoprevention and Skin Protection

Studies have shown that nicotinamide can reduce premalignant actinic keratoses and may reduce new non-melanoma skin cancers in sun-damaged individuals. This indicates its utility in chemoprevention and protection against UV radiation-induced skin damage (Surjana, Halliday, & Damian, 2013).

Modulation of Inflammatory and Immune Responses

Nicotinamide has shown potential in modulating immune responses, including inhibiting the activation of inflammatory cells and enhancing DNA repair mechanisms. This suggests its role in managing inflammatory conditions and potentially preventing UV-induced immunosuppression (Maiese, Zhao, Jinling Hou, & Shang, 2009).

properties

IUPAC Name

N,N-dimethyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-14(2)12(15)9-3-4-11(13-7-9)16-10-5-6-17-8-10/h3-4,7,10H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFRJSXRFQLFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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